2,4-dimethylquinolin-3-amine
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Overview
Description
2,4-Dimethylquinolin-3-amine is a heterocyclic aromatic amine derived from quinoline. Quinoline itself is a nitrogen-containing compound known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of methyl groups at positions 2 and 4, along with an amine group at position 3, makes this compound a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminoarylketones with active methylene compounds. This reaction can be catalyzed by environmentally benign catalysts such as ferric chloride hexahydrate (FeCl3.6H2O), which offers advantages like shorter reaction times, milder conditions, and better yields .
Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Friedländer, and Conrad-Limpach methods. These methods involve the use of transition metal catalysts, ionic liquids, and green reaction protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, alkylating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,4-Dimethylquinolin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 2,4-dimethylquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
2-Methylquinoline: Known for its biological activities and used in the synthesis of various pharmaceuticals.
4-Methylquinoline: Similar to 2-methylquinoline, it has applications in medicinal chemistry and as a precursor for other compounds.
Quinoline N-oxides: These compounds are used in the study of oxidative stress and as intermediates in organic synthesis.
Uniqueness: 2,4-Dimethylquinolin-3-amine stands out due to the presence of both methyl groups and an amine group, which confer unique chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2763777-26-8 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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